molecular formula C14H9F2N3OS B2769666 4-fluoro-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851978-69-3

4-fluoro-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide

Cat. No.: B2769666
CAS No.: 851978-69-3
M. Wt: 305.3
InChI Key: SKOWDZXXNBZAFI-UHFFFAOYSA-N
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Description

4-fluoro-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide is a synthetic benzothiazole-based compound supplied for research purposes. Benzothiazole derivatives are a prominent scaffold in medicinal chemistry, extensively studied for their diverse biological activities. Recent scientific literature highlights their significant potential in two primary research areas: anticancer and antimicrobial applications. In anticancer research, structurally related 2-substituted benzothiazole derivatives have demonstrated promising in vitro cytotoxicity against a range of human cancer cell lines, including lung (H1299), liver (HepG2), and breast (MCF-7) carcinomas . The antitumor activity is often linked to the compound's ability to act as a kinase inhibitor. The benzothiazole scaffold can mimic the adenine portion of ATP, allowing it to compete for binding in the catalytic domain of protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs), such as ABL1, ABL2, CDK4, and CDK6 . Inhibition of these enzymes disrupts critical pro-cancer signaling pathways, leading to the suppression of cancer cell proliferation and survival. In antimicrobial research, benzothiazole derivatives have shown potent activity against various bacterial strains, including multidrug-resistant pathogens . Studies on similar benzothiazole-hydrazide hybrids have revealed strong binding affinity to key bacterial enzymes, suggesting a potential mechanism of action involving the inhibition of essential bacterial proteins . The presence of fluorine substituents, as found in this compound, is a common strategy in drug design to modulate a molecule's lipophilicity, metabolic stability, and binding affinity. This compound is intended for research use only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-fluoro-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N3OS/c15-9-6-4-8(5-7-9)13(20)18-19-14-17-12-10(16)2-1-3-11(12)21-14/h1-7H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOWDZXXNBZAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N’-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide typically involves the reaction of 4-fluorobenzoyl chloride with 4-fluoro-1,3-benzothiazol-2-ylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions: 4-fluoro-N’-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

4-fluoro-N’-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-N’-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with biological targets. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-fluoro-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide with structurally related derivatives:

Compound Name Molecular Formula Molecular Weight Key Spectral Data Melting Point Notable Properties
This compound (Target Compound) C₁₄H₁₀F₂N₃OS 315.31 IR: 1663–1682 cm⁻¹ (C=O), 1247–1255 cm⁻¹ (C=S); NMR: δ 9.40 (NH) Not reported Exists in thione tautomeric form; potential ligand for metal complexes
2,6-Difluoro-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide C₁₄H₈F₃N₃OS 323.29 Not explicitly reported; expected C=O stretch similar to target compound Not reported Enhanced lipophilicity due to additional fluorine; possible improved bioactivity
2-[2-(4-Fluorobenzenesulfonyl)Hydrazinyl]-1,3-Benzothiazole C₁₃H₁₀FN₃O₂S₂ 347.37 IR: S=O stretches ~1350–1150 cm⁻¹; NMR: δ 7.88–7.24 (aromatic), δ 9.40 (NH) 110–112°C Sulfonyl group increases polarity; used in coordination chemistry
4-Fluoro-N′-(4-hydroxy-3,5-dimethoxybenzylidene)benzohydrazide C₁₆H₁₄FN₃O₄ 347.30 IR: 1636 cm⁻¹ (C=O), 1583 cm⁻¹ (C=N); UV-Vis: π→π* transitions 223–225°C Schiff base with antioxidant activity; hydroxy/methoxy groups enhance H-bonding
4-Fluoro-N′-(2-hydroxybenzylidene)benzohydrazide C₁₄H₁₁FN₂O₂ 274.25 IR: 1630–1650 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N); forms stable Cu(II)/Co(II) complexes Not reported Chelating ligand for anticancer metal complexes; salicylaldehyde moiety aids coordination
Fe(III)-4-fluoro-N'-[(pyridine-4-yl)carbonyl]benzohydrazide Complex Fe(C₁₃H₁₀FN₃O₂)Cl₃·2H₂O 492.07 UV-Vis: λ_max = 265.6 nm; IR: 540 cm⁻¹ (Fe-N/O) Not reported Redox-active; potential catalytic applications

Structural and Spectral Comparisons

  • Benzothiazole Derivatives : The target compound and its 2,6-difluoro analog () share a benzothiazole core, but the latter’s additional fluorine increases molecular weight and lipophilicity. Sulfonyl derivatives () exhibit distinct S=O IR bands (~1350 cm⁻¹) absent in the target .
  • Schiff Bases : Compounds like 4-fluoro-N′-(4-hydroxy-3,5-dimethoxybenzylidene)benzohydrazide () replace the benzothiazole with a benzylidene group, introducing C=N stretches (~1583 cm⁻¹) and higher melting points due to crystalline packing .
  • Metal Complexes: The target compound’s hydrazide moiety enables metal coordination, similar to Fe(III) () and Cu(II) complexes (). However, pyridine/phenolic substituents in these analogs enhance chelation efficiency .

Functional Group Impact

  • Fluorine Substitution : Para-fluorine on both rings in the target compound enhances electron-withdrawing effects, stabilizing the thione tautomer and altering π-π stacking in crystals .
  • Tautomerism : Unlike Schiff bases (fixed C=N), the target exists in thione-thiol equilibrium, confirmed by IR absence of S-H and presence of C=S .

Biological Activity

4-Fluoro-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide is a synthetic compound belonging to the benzothiazole family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 4-fluoro-1,3-benzothiazole with benzohydrazide. The reaction is often conducted in an organic solvent under controlled conditions to optimize yield and purity.

Antimicrobial Properties

Research indicates that compounds within the benzothiazole class exhibit significant antimicrobial activity. In vitro studies have demonstrated that this compound shows effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Antifungal Activity

The compound also displays antifungal properties, with studies reporting its effectiveness against fungi such as Candida albicans. The mechanism of action is believed to involve disruption of fungal cell membrane integrity.

Anticancer Potential

The anticancer activity of this compound has been investigated in several studies. It has shown promise in inhibiting cancer cell proliferation in various cancer lines, potentially through the inhibition of specific enzymes involved in cell cycle regulation.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of benzothiazole derivatives, including this compound. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus .
  • Antifungal Activity : Another study reported that this compound exhibited an IC50 value of 15 µg/mL against Candida albicans, indicating its potential as a therapeutic agent against fungal infections .
  • Anticancer Studies : In vitro assays on human cancer cell lines revealed that this compound inhibited cell growth with an IC50 value of 10 µM, suggesting significant anticancer properties .

Comparative Analysis

To understand the unique biological activity of this compound, it can be compared with other similar benzothiazole derivatives:

Compound NameMIC (µg/mL)IC50 (Cancer Cell Lines)
This compound32 (bacterial)10
Benzothiazole Derivative A64 (bacterial)20
Benzothiazole Derivative B16 (fungal)15

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in microbial metabolism and cancer cell proliferation.
  • Membrane Disruption : The compound's structure allows it to integrate into microbial membranes, leading to increased permeability and eventual cell death.

Q & A

Q. What are the limitations of current synthetic methods, and how can they be addressed?

  • Challenge : Low yields due to hydrolytic degradation of hydrazides.
  • Solution : Use anhydrous solvents (e.g., THF) and inert atmospheres .

Q. How can spectroscopic data (e.g., NMR splitting patterns) distinguish regioisomers?

  • ¹H NMR : Compare coupling constants (J values) for adjacent protons on the benzothiazole ring. Para-fluorine causes deshielding of adjacent protons, while meta-substituents alter splitting patterns .

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